![molecular formula C19H22O2 B14504939 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid CAS No. 64926-51-8](/img/structure/B14504939.png)
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid is an organic compound with a complex structure that includes multiple methyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid typically involves the alkylation of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where a benzoic acid derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylbenzoic acid: Similar in structure but lacks the additional trimethylphenyl group.
2,3,4-Trimethylbenzoic acid: Similar but with different methyl group positioning.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid is unique due to its specific arrangement of methyl groups and the presence of both dimethyl and trimethylphenyl groups
Propriétés
Numéro CAS |
64926-51-8 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3,4-dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C19H22O2/c1-11-6-8-16(15(5)13(11)3)10-18-14(4)12(2)7-9-17(18)19(20)21/h6-9H,10H2,1-5H3,(H,20,21) |
Clé InChI |
JNGFWESBALGVSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CC2=C(C=CC(=C2C)C)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
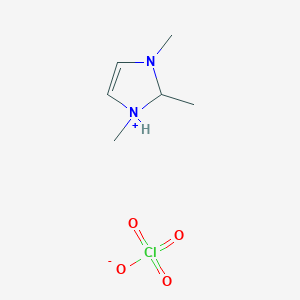

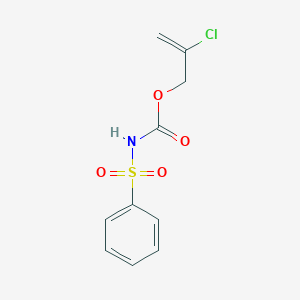
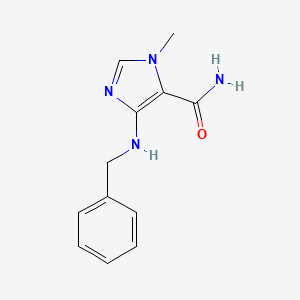
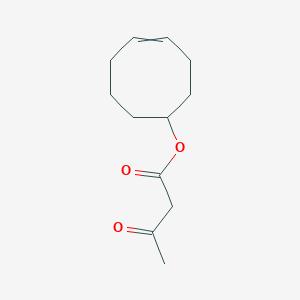
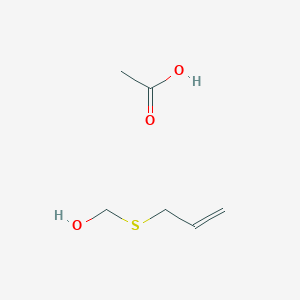
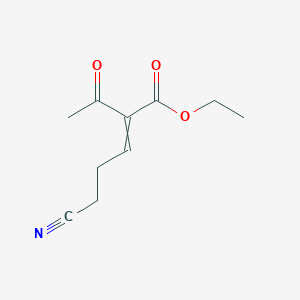
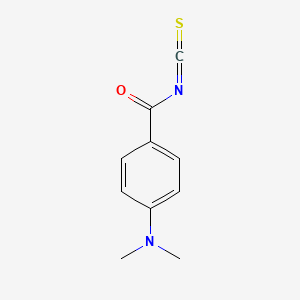
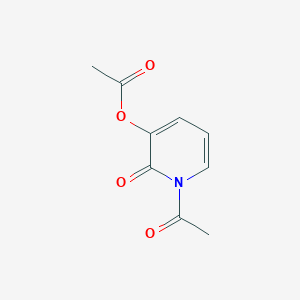

![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
